

Feralolide: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Feralolide is a naturally occurring dihydroisocoumarin that has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated primarily from Aloe vera resin, this compound has demonstrated notable biological activities, including neuroprotective and antioxidant effects. This technical guide provides an in-depth overview of **Feralolide**'s chemical structure, physicochemical properties, and known biological activities, with a focus on its mechanism of action as a cholinesterase inhibitor. Detailed experimental protocols for its isolation and key bioassays are also presented to facilitate further research and development.

Chemical Structure and Properties

Feralolide is characterized by a dihydroisocoumarin core structure. Its systematic IUPAC name is (3R)-3-[(2-acetyl-3,5-dihydroxyphenyl)methyl]-6,8-dihydroxy-3,4-dihydro-1H-isochromen-1-one. The chemical structure of **Feralolide** is presented below:



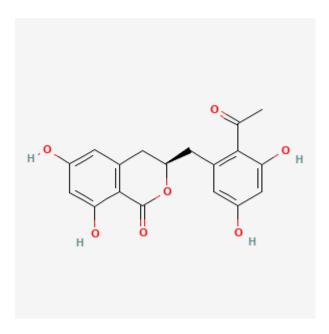


Table 1: Chemical Identifiers for Feralolide

Identifier	Value
Molecular Formula	C18H16O7
IUPAC Name	(3R)-3-[(2-acetyl-3,5-dihydroxy-1,4-dihydro-1H-isochromen-1-one
CAS Number	149418-38-2
ChEMBL ID	CHEMBL4644696
PubChem CID	5317333
InChl Key	YAAJRTVBAVFJQG-CYBMUJFWSA-N
SMILES	CC(=0)C1=C(C=C(C=C10)0)C[C@@H]2CC3= C(C(=CC(=C3)0)0)C(=0)02

Table 2: Physicochemical Properties of Feralolide

While experimental data for some physical properties of **Feralolide**, such as its melting and boiling points, are not readily available in the literature, computational predictions and some



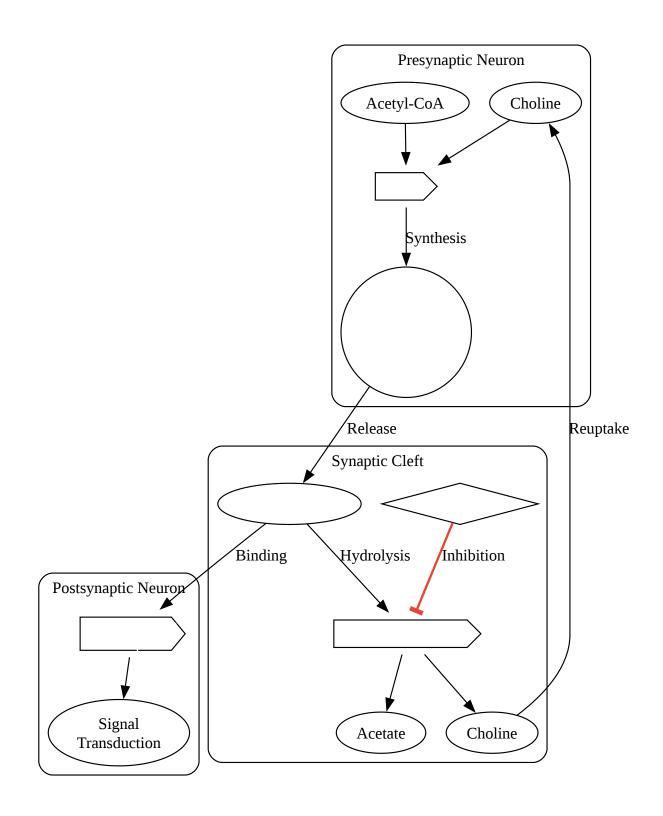
experimental observations have been reported. **Feralolide** is described as an amorphous powder[1].

Property	Value	Source
Molecular Weight	344.3 g/mol	Computed
Monoisotopic Mass	344.08960285 Da	Computed
Topological Polar Surface Area	124 Ų	Computed
Hydrogen Bond Donor Count	4	Computed
Hydrogen Bond Acceptor Count	7	Computed
Rotatable Bond Count	3	Computed
XLogP3	2.2	Computed
Physical Description	Amorphous powder	Experimental Observation[1]

Biological Activities and Signaling Pathways

Feralolide has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, **Feralolide** increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is of significant interest for the treatment of neurodegenerative diseases such as Alzheimer's disease, which is characterized by a deficit in cholinergic signaling[2][3].





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Mechanism of Cholinergic Neurotransmission and Feralolide Inhibition.



In addition to its effects on the cholinergic system, **Feralolide** exhibits significant antioxidant properties. It has been shown to scavenge free radicals, which are implicated in the oxidative stress that contributes to neuronal damage in neurodegenerative diseases.

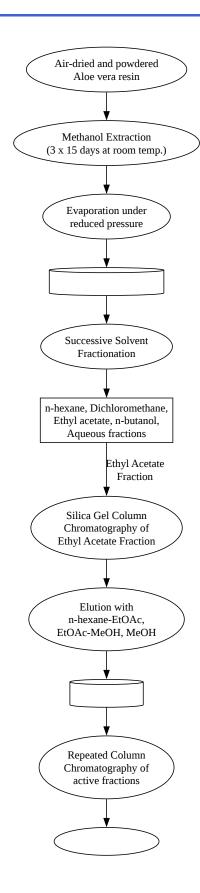
Table 3: In Vitro Biological Activities of Feralolide

Assay	Target	IC₅₀ (μg/mL)
Cholinesterase Inhibition	Acetylcholinesterase (AChE)	55[3]
Butyrylcholinesterase (BuChE)	52[3]	
Antioxidant Activity	DPPH Radical Scavenging	170[3]
ABTS Radical Scavenging	220[3]	

Experimental Protocols Isolation of Feralolide from Aloe vera Resin

The following protocol describes the extraction and isolation of **Feralolide** from Aloe vera resin as reported in the literature[2].





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Isolation Workflow of Feralolide from Aloe vera.

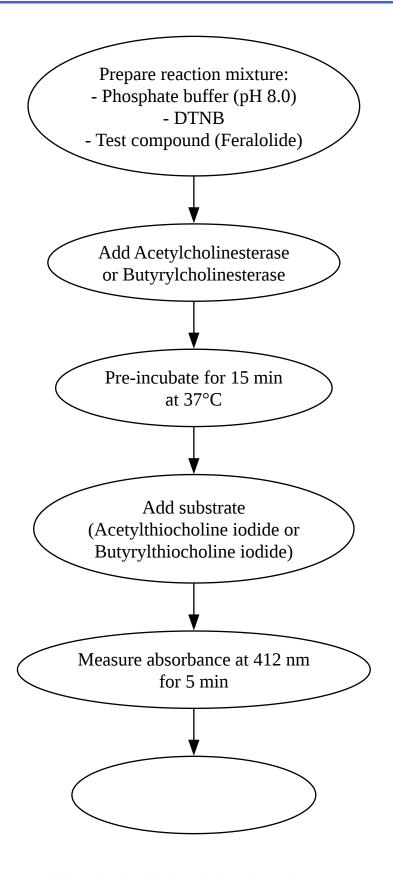


- Extraction: Air-dried and powdered Aloe vera resin (1042 g) is extracted with methanol (2.5
 L) at room temperature for 15 days, a process repeated three times.
- Concentration: The methanol extracts are combined and evaporated under reduced pressure to yield a crude methanol extract.
- Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity: n-hexane, dichloromethane, ethyl acetate, and n-butanol.
- Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.
- Elution: The column is eluted with a gradient of n-hexane-ethyl acetate, followed by ethyl acetate-methanol, and finally pure methanol.
- Purification: Fractions containing Feralolide are identified by thin-layer chromatography and combined. These fractions are then subjected to repeated column chromatography until pure Feralolide is obtained.

Anti-Cholinesterase Assay (Ellman's Method)

This protocol is adapted from the method used to determine the AChE and BuChE inhibitory activity of **Feralolide**[1].





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Protocol for the Anti-Cholinesterase Assay.



- Reagents: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and phosphate buffer (pH 8.0).
- Procedure:
 - In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (Feralolide) at various concentrations.
 - Add the enzyme solution (AChE or BuChE) to each well.
 - Pre-incubate the plate at 37°C for 15 minutes.
 - Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BuChE).
 - Measure the change in absorbance at 412 nm over time using a microplate reader.
- Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant activity of **Feralolide** using the DPPH radical scavenging assay[2].

- Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
- Procedure:
 - Add a methanolic solution of Feralolide at various concentrations to a solution of DPPH in methanol.
 - Incubate the mixture in the dark at room temperature for 30 minutes.
 - Measure the absorbance of the solution at 515 nm.
- Calculation: The radical scavenging activity is calculated as the percentage decrease in absorbance compared to a control solution containing only DPPH and methanol.



ABTS Radical Scavenging Assay

This protocol describes the ABTS radical scavenging assay used to evaluate the antioxidant capacity of **Feralolide**[2].

- Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and potassium persulfate.
- Procedure:
 - Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
 - Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
 - Add the Feralolide solution to the diluted ABTS•+ solution.
 - Measure the absorbance at 734 nm after 6 minutes.
- Calculation: The percentage of inhibition of absorbance is calculated relative to a control.

Conclusion

Feralolide is a promising natural compound with well-defined chemical characteristics and significant biological activities. Its dual inhibition of AChE and BuChE, coupled with its antioxidant properties, makes it a strong candidate for further investigation in the context of neurodegenerative diseases. The detailed protocols provided in this guide are intended to support researchers in the continued exploration of **Feralolide**'s therapeutic potential. Further studies are warranted to establish its in vivo efficacy, safety profile, and to fully elucidate the signaling pathways through which it exerts its neuroprotective effects.

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